molecular formula C15H12ClN3OS2 B11594302 (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

Cat. No.: B11594302
M. Wt: 349.9 g/mol
InChI Key: ZGIYDIWQRAEOJF-WQLSENKSSA-N
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Description

The compound (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-5-one is a synthetic organic molecule It features a pyrazole ring, a thiazole ring, and various substituents, making it a complex and intriguing compound for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-5-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide, respectively.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones.

    Coupling of the Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through a condensation reaction, often using a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-5-one analogs: Compounds with similar structures but different substituents.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness

The unique combination of the pyrazole and thiazole rings, along with the specific substituents, gives (4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-5-one distinct chemical and biological properties

Properties

Molecular Formula

C15H12ClN3OS2

Molecular Weight

349.9 g/mol

IUPAC Name

(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C15H12ClN3OS2/c1-9-11(8-12-14(20)22-15(17-12)21-2)13(16)19(18-9)10-6-4-3-5-7-10/h3-8H,1-2H3/b12-8-

InChI Key

ZGIYDIWQRAEOJF-WQLSENKSSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C\2/C(=O)SC(=N2)SC)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)SC(=N2)SC)Cl)C3=CC=CC=C3

Origin of Product

United States

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